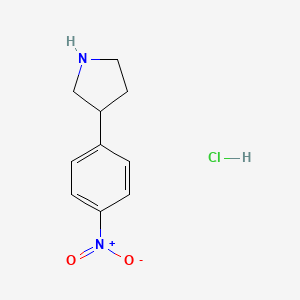

3-(4-Nitrophenyl)Pyrrolidine Hydrochloride

Description

Significance of Pyrrolidine (B122466) Scaffolds in Synthetic Organic Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in synthetic organic chemistry and medicinal chemistry. tandfonline.comfrontiersin.org This saturated scaffold's prevalence stems from several key structural and chemical attributes. Unlike flat aromatic systems, the non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, a feature increasingly recognized as crucial for developing new bioactive molecules. researchgate.netnih.gov This three-dimensionality, arising from a phenomenon known as "pseudorotation," contributes significantly to the stereochemistry of a molecule. researchgate.netnih.gov

The stereochemical complexity of substituted pyrrolidines is a vital aspect of their utility. The presence of chiral centers on the ring allows for the synthesis of specific stereoisomers, which can exhibit markedly different biological activities and binding affinities to protein targets. researchgate.netnih.gov This stereogenicity is fundamental in designing highly selective drug candidates. nih.gov

Furthermore, the pyrrolidine nucleus is a common structural motif in a vast array of natural products, particularly alkaloids like nicotine (B1678760) and hygrine, which exhibit diverse biological effects. nih.govchemicalbook.com Its presence in numerous FDA-approved drugs underscores its importance as a "privileged scaffold" in pharmaceutical science. nih.gov Beyond its role in drug discovery, pyrrolidine and its derivatives are widely employed as organocatalysts, ligands for transition metals, and effective chiral controllers in asymmetric synthesis, highlighting their versatility in modern chemical transformations. nih.govmdpi.com

Overview of Aryl-Substituted Nitrogen Heterocycles

Aryl-substituted nitrogen heterocycles are a critical class of compounds, forming the core structures of many pharmaceuticals, agrochemicals, and materials. researchgate.net The introduction of an aryl group onto a nitrogen heterocycle like pyrrolidine can significantly modify its physical, chemical, and biological properties. openmedicinalchemistryjournal.com This substitution can occur either on the nitrogen atom (N-arylation) or on a carbon atom of the ring (C-arylation).

The development of efficient synthetic methodologies for creating these structures, particularly through transition metal-catalyzed cross-coupling reactions, has been a major focus in organic synthesis. researchgate.net Methods such as the Buchwald-Hartwig amination and Ullmann-type reactions are powerful tools for forming the C-N bond required for N-arylated heterocycles. researchgate.net For C-aryl substituted systems like 3-(4-nitrophenyl)pyrrolidine (B3023305), synthetic strategies often involve cycloaddition reactions or the functionalization of pre-existing heterocyclic rings.

The aryl substituent itself offers a site for further chemical modification, allowing chemists to fine-tune the electronic and steric properties of the molecule. This adaptability is essential for structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure are made to optimize its biological activity. openmedicinalchemistryjournal.com The combination of a versatile heterocyclic scaffold like pyrrolidine with the electronic and structural diversity of aryl groups provides a powerful platform for designing molecules with specific functions.

Research Context of 3-(4-Nitrophenyl)Pyrrolidine Hydrochloride within Modern Chemical Synthesis

3-(4-Nitrophenyl)pyrrolidine hydrochloride is a specific example of a C-aryl substituted pyrrolidine that serves as a valuable building block in contemporary chemical synthesis. Its structure combines the key features of the pyrrolidine scaffold with the reactive potential of a nitrophenyl group.

The primary role of this compound in research is as a synthetic intermediate. chemimpex.comontosight.ai The nitrophenyl moiety is particularly significant; the nitro group (-NO2) is a strong electron-withdrawing group that can influence the reactivity of the aromatic ring. More importantly, it can be readily reduced to an amino group (-NH2). This transformation provides a versatile chemical handle for a wide range of subsequent reactions, such as amide bond formation, diazotization, or the synthesis of other nitrogen-containing functional groups. This functional group interconversion is a common strategy in the multi-step synthesis of complex target molecules, particularly in the development of new pharmaceutical agents. chemimpex.com

While specific large-scale applications are not broadly documented, its structural motifs are relevant in medicinal chemistry. For instance, a related compound, (±)-trans-4-(4-Nitrophenyl)pyrrolidine-3-carboxylic acid hydrochloride, is noted for its use as an intermediate in developing drugs targeting neurological disorders. chemimpex.com This suggests that the (nitrophenyl)pyrrolidine core is of interest for its potential biological activity. The hydrochloride salt form of the compound enhances its solubility in aqueous and protic solvents, which is a practical advantage for handling and for use in various reaction conditions. chemimpex.com

Below is a table summarizing the key chemical properties of 3-(4-Nitrophenyl)pyrrolidine Hydrochloride.

| Property | Data |

| CAS Number | 1359704-65-6 |

| Molecular Formula | C10H13ClN2O2 |

| Molecular Weight | 228.68 g/mol |

| IUPAC Name | 3-(4-nitrophenyl)pyrrolidine hydrochloride |

| Physical Form | Light Yellow Solid |

| InChI Key | YMODKTOILADBTM-UHFFFAOYSA-N |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(4-nitrophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c13-12(14)10-3-1-8(2-4-10)9-5-6-11-7-9;/h1-4,9,11H,5-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMODKTOILADBTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 3 4 Nitrophenyl Pyrrolidine Hydrochloride Derivatives

Reactions Involving the Nitro Group

The nitro group on the phenyl ring is a key site for chemical modification, primarily through reduction to an amino group, and it also strongly influences the reactivity of the aromatic ring towards electrophilic substitution.

Selective Reduction of the Nitro Moiety to an Amino Group

The selective reduction of the aromatic nitro group in 3-(4-nitrophenyl)pyrrolidine (B3023305) derivatives to the corresponding primary amine, 3-(4-aminophenyl)pyrrolidine, is a pivotal transformation. This amino group serves as a crucial handle for further functionalization, making this reaction a cornerstone in the synthesis of more complex molecules. A variety of reducing agents and catalytic systems can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule to ensure chemoselectivity.

Commonly employed methods for the reduction of aromatic nitro compounds that are applicable to 3-(4-nitrophenyl)pyrrolidine include:

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. organic-chemistry.org Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are typically used under a hydrogen atmosphere. organic-chemistry.org The reaction conditions, including pressure and temperature, can be adjusted to optimize the reduction while minimizing side reactions. For instance, the hydrogenation of N-4-nitrophenyl nicotinamide (B372718) has been successfully demonstrated using a stabilized palladium nanoparticle catalyst. nih.gov

Metal-Based Reducing Agents: Several metal-based systems are effective for the reduction of nitroarenes. A combination of sodium borohydride (B1222165) (NaBH₄) with a nickel catalyst, such as tetrakis(triphenylphosphine)nickel(0) (Ni(PPh₃)₄), can efficiently reduce nitro compounds to their corresponding amines in an ethanol (B145695) solvent at room temperature. researchgate.net Another approach involves the use of hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder, which allows for the rapid and selective reduction of aromatic nitro groups at room temperature, even in the presence of other reducible substituents like halogens or carboxylic acids. chemrxiv.org Nickel-catalyzed hydrosilylative reduction also provides a chemoselective method for converting nitro compounds to primary amines. azypusa.com

The resulting 3-(4-aminophenyl)pyrrolidine is a versatile intermediate. The primary aromatic amine can undergo a wide range of subsequent reactions, including diazotization followed by substitution, acylation, alkylation, and condensation with carbonyl compounds to form imines.

| Reagent/Catalyst System | Reaction Conditions | Key Features |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Varies (Pressure, Temperature) | Clean reaction, high yields, common industrial method. organic-chemistry.orgnih.gov |

| NaBH₄ / Ni(PPh₃)₄ | Room temperature, Ethanol | Efficient and mild conditions. researchgate.net |

| Hydrazine glyoxylate / Zn or Mg | Room temperature | Rapid and selective, tolerates other functional groups. chemrxiv.org |

| Nickel-catalyzed hydrosilylation | Mild conditions | Chemoselective for the nitro group. azypusa.com |

Electrophilic Aromatic Substitution on the Nitrophenyl Ring

The nitrophenyl ring of 3-(4-nitrophenyl)pyrrolidine is subject to electrophilic aromatic substitution (EAS) reactions. However, the nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. This deactivation means that harsher reaction conditions are generally required compared to the substitution of benzene (B151609) or activated aromatic rings. Furthermore, the nitro group is a meta-director, meaning that incoming electrophiles will preferentially add to the positions meta to the nitro group (i.e., positions 3 and 5 of the nitrophenyl ring).

Common electrophilic aromatic substitution reactions include:

Nitration: The introduction of a second nitro group onto the ring would require forcing conditions, such as treatment with a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). wikipedia.org The product would be the corresponding dinitro-substituted pyrrolidine (B122466), with the second nitro group predominantly in the meta position.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) would also be directed to the meta position. This typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group at the meta position.

It is important to note that the pyrrolidine ring, being an alkyl substituent, is an ortho-, para-director. However, the strong deactivating and meta-directing effect of the nitro group will dominate the regiochemical outcome of electrophilic aromatic substitution reactions on the 4-nitrophenyl moiety.

Modifications of the Pyrrolidine Ring

The pyrrolidine ring itself offers opportunities for structural modification, both at the nitrogen atom and on the carbon skeleton.

N-Functionalization of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring in 3-(4-nitrophenyl)pyrrolidine hydrochloride is nucleophilic and can readily undergo a variety of N-functionalization reactions. nih.gov These reactions are fundamental for introducing diverse substituents that can modulate the compound's physical, chemical, and biological properties.

Common N-functionalization reactions include:

N-Alkylation: The pyrrolidine nitrogen can be alkylated using alkyl halides or other alkylating agents. This reaction introduces an alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine.

N-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of N-acyl derivatives. This is a common strategy to introduce carbonyl-containing functional groups. For instance, selective acetylation of a primary amine in the presence of a secondary amine has been achieved using specific reagents, a principle that can be relevant in more complex pyrrolidine derivatives. nih.gov

N-Arylation: The pyrrolidine nitrogen can also be arylated, for example, through nucleophilic aromatic substitution reactions with activated aryl halides or through metal-catalyzed cross-coupling reactions.

These N-functionalization reactions are crucial for building a library of diverse compounds based on the 3-(4-nitrophenyl)pyrrolidine scaffold.

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkyl-3-(4-nitrophenyl)pyrrolidine |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-Acyl-3-(4-nitrophenyl)pyrrolidine |

| N-Arylation | Activated aryl halide | N-Aryl-3-(4-nitrophenyl)pyrrolidine |

Substituent Transformations on the Pyrrolidine Carbon Skeleton

Modifying the substituents on the carbon skeleton of an existing 3-(4-nitrophenyl)pyrrolidine ring is a more complex endeavor that largely depends on the presence of other functional groups on the ring. If the pyrrolidine ring contains other substituents besides the 4-nitrophenyl group, these can be chemically transformed. For example, a hydroxyl group on the pyrrolidine ring could be oxidized to a ketone or converted to a leaving group for substitution reactions. Similarly, an ester group could be hydrolyzed to a carboxylic acid, which can then be further derivatized.

The synthesis of 3-substituted pyrrolidines can be achieved through various synthetic routes, such as palladium-catalyzed hydroarylation of pyrrolines, which allows for the introduction of an aryl group at the 3-position. nih.govresearchgate.net While this is a method for the synthesis of such compounds, the transformation of substituents on a pre-existing 3-(4-nitrophenyl)pyrrolidine would require functional group interconversions on other parts of the pyrrolidine ring, should they be present.

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization of 3-(4-nitrophenyl)pyrrolidine and its derivatives is a key strategy for both analytical and synthetic purposes. For analytical applications, derivatization is often employed to enhance the detectability of the compound or to enable chiral separation.

A crucial first step for many derivatization strategies is the reduction of the nitro group to an amino group, yielding 3-(4-aminophenyl)pyrrolidine. This primary amine is a versatile point for derivatization.

For analytical applications, especially for chiral separations by High-Performance Liquid Chromatography (HPLC), the amino derivative can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a non-chiral stationary phase. An example of a chiral derivatizing agent is 4-nitro-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole. researchgate.netnih.gov The introduction of a chromophore or fluorophore through derivatization can also significantly enhance the sensitivity of detection by UV-Vis or fluorescence detectors.

In a synthetic context, the amino group of 3-(4-aminophenyl)pyrrolidine opens up a vast array of possibilities for building more complex molecules. It can be used in peptide synthesis, the formation of Schiff bases, or as a nucleophile in various coupling reactions. The ability to derivatize this compound makes it a valuable building block in medicinal chemistry and materials science.

| Application | Derivatization Strategy | Purpose |

| Analytical (Chiral HPLC) | Reaction of the amino derivative with a chiral derivatizing agent (e.g., Marfey's reagent). | Formation of diastereomers for separation on a non-chiral column. researchgate.netnih.gov |

| Analytical (Enhanced Detection) | Introduction of a chromophore or fluorophore. | Increased sensitivity in UV-Vis or fluorescence detection. |

| Synthetic | Acylation, alkylation, or condensation of the amino derivative. | Building block for more complex molecules. |

Development of Analytical Derivatization Reagents Incorporating Nitrophenyl Moieties

The unique structural features of nitrophenyl-substituted pyrrolidines make them excellent candidates for the development of chiral derivatization reagents, which are used to determine the enantiomeric purity of chiral molecules. nih.gov The principle behind this application is the conversion of a pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral derivatization reagent. researchgate.net These resulting diastereomers have different physical properties and can be separated and quantified using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.netnih.gov

The nitrophenyl group serves as a powerful chromophore, enhancing the detectability of the derivatized analyte under UV-visible spectroscopy. sdiarticle4.com This is particularly useful for analytes that lack a native chromophore. Furthermore, the pyrrolidine ring provides a rigid chiral backbone, which is essential for effective enantiomeric discrimination. nih.gov

An example of such a reagent is 4-nitro-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole, which is employed for the enantioseparation of chiral molecules. nih.gov The derivatization process typically involves the reaction of the pyrrolidine's amino group with a functional group on the target analyte, such as a carboxylic acid, to form a stable amide bond. nih.gov The choice of derivatization reagent can even influence the elution order of the enantiomers in a chromatogram, a phenomenon known as enantioreversal, which can be advantageous for analyzing trace amounts of one enantiomer in the presence of an excess of the other. sigmaaldrich.com

Table 1: Examples of Pyrrolidine-Based Derivatization Reagents Interactive data table. Click on headers to sort.

| Derivatization Reagent | Target Analyte Functional Group | Analytical Technique | Key Feature |

|---|---|---|---|

| 4-nitro-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole nih.gov | Various | HPLC, CE | Chiral separation, Chromophore |

| (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine nih.gov | Carboxylic Acids | LC/ESI-MS/MS | Chiral separation, High sensitivity |

| Trifluoroacetyl-l-prolyl chloride nih.gov | Amines, Alcohols | GC-MS | Chiral separation |

Formation of Functionalized Derivatives for Further Synthetic Elaboration

Beyond analytical applications, the 3-(4-nitrophenyl)pyrrolidine scaffold is a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. enamine.net The pyrrolidine ring is a common motif in many FDA-approved drugs, valued for its ability to introduce three-dimensional complexity and specific stereochemistry into a molecule. enamine.netnih.gov

The synthesis of functionalized derivatives allows for the systematic exploration of chemical space in drug discovery programs. chemrxiv.orgchemrxiv.org Key reactions to create these derivatives include:

N-Acylation/N-Arylation: The secondary amine of the pyrrolidine ring can be readily acylated or arylated to introduce a wide variety of substituents. This is a common strategy for building libraries of compounds for biological screening. nih.gov

Reduction of the Nitro Group: The aromatic nitro group can be reduced to an amine. This new amino group provides another point for chemical modification, allowing for the synthesis of derivatives with different electronic and steric properties. organic-chemistry.org

[3+2] Cycloaddition Reactions: This powerful reaction is used to construct the pyrrolidine ring itself with specific substituents already in place, providing a direct route to highly functionalized pyrrolidine derivatives. enamine.net

These synthetic strategies have led to the creation of extensive libraries of unique substituted pyrrolidines that serve as key intermediates for the synthesis of biologically active compounds. enamine.netchemrxiv.org

Reaction Mechanisms and Kinetics

Understanding the underlying mechanisms and rates of the chemical transformations involving nitrophenyl-pyrrolidine derivatives is crucial for optimizing reaction conditions and designing new synthetic pathways.

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways often involves a combination of experimental studies and computational modeling. For reactions involving nucleophilic attack on systems containing a nitrophenyl group, the mechanism can be complex. A relevant study on the reaction of nitrophenyl thionocarbonates with alicyclic amines (structurally related to pyrrolidine) proposed a detailed reaction scheme involving multiple intermediates. nih.gov

The proposed pathway involves the initial nucleophilic attack of the amine on the thiocarbonyl carbon, leading to the formation of a zwitterionic tetrahedral intermediate (T+/-). nih.gov This intermediate is not typically observed directly but is inferred from kinetic data. A subsequent, kinetically significant proton transfer from the T+/- intermediate to another amine molecule results in the formation of an anionic tetrahedral intermediate (T-). nih.gov The final products are then formed by the collapse of this anionic intermediate and the expulsion of the leaving group.

Proposed Reaction Scheme: Reactants ⇌ T+/- (Zwitterionic Intermediate) → T- (Anionic Intermediate) → Products

Such multi-step reactions, where the species formed in one elementary step is consumed in a subsequent step, are common in organic chemistry. wikipedia.orgyoutube.com In other transformations involving the pyrrolidine ring, such as those induced by deoxyfluorinating reagents on proline (a pyrrolidine derivative) derivatives, the formation of a strained aziridinium (B1262131) intermediate has been shown to direct the outcome of the reaction, leading to ring-expanded products like piperidines. rsc.org

Kinetic Studies of Key Chemical Transformations

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For the reactions of nitrophenyl thionocarbonates with secondary alicyclic amines, detailed kinetic investigations have been performed. nih.gov These studies typically measure pseudo-first-order rate coefficients (k_obsd) under conditions where the amine is in large excess. nih.gov

The relationship between the observed rate coefficient and the amine concentration can provide evidence for the proposed mechanism. For many of the amines studied, plots of k_obsd versus amine concentration were non-linear, which is consistent with the multi-step mechanism involving tetrahedral intermediates. nih.gov From these plots, rate microcoefficients for individual steps in the reaction, such as the initial formation of the T+/- intermediate (k1), can be calculated. nih.gov

It was found that the electron-withdrawing strength of the nitro group's position on the aromatic ring significantly impacts the reaction rate. A 4-nitrophenyl group exerts a stronger electron-withdrawing effect than a 3-nitrophenyl group, making the reaction center more electrophilic and thus more susceptible to nucleophilic attack, resulting in a larger rate coefficient. nih.gov

Brønsted plots, which correlate the logarithm of the rate coefficient (log k_N) with the pKa of the nucleophile, are also used to probe reaction mechanisms. For the pyridinolysis of nitrophenyl thionocarbonates, linear Brønsted plots with large slopes (β values of 0.9 and 1.2) were observed. nih.gov These high values are consistent with a mechanism where the decomposition of the zwitterionic intermediate (T+/-) is the rate-determining step. nih.gov

Table 2: Kinetic Parameters for Reaction of Thionocarbonates with Piperidine * Interactive data table. Click on headers to sort.

| Substrate | k1 (M⁻¹s⁻¹) | k2 (M⁻¹s⁻¹) | k3 (s⁻¹) |

|---|---|---|---|

| 4-Nitrophenyl 4-Methylphenyl Thionocarbonate | 300 | 1.8 x 10⁴ | 120 |

| 3-Nitrophenyl 4-Methylphenyl Thionocarbonate | 100 | 1.0 x 10⁴ | 100 |

*Data derived from kinetic studies with secondary alicyclic amines. nih.gov

Structural Characterization and Analysis of 3 4 Nitrophenyl Pyrrolidine Hydrochloride and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the molecular architecture of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(4-nitrophenyl)pyrrolidine (B3023305) derivatives, providing detailed information about the carbon-hydrogen framework. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to assign the chemical structure unequivocally. jst-ud.vn

In the ¹H NMR spectrum of a typical 3-(4-nitrophenyl)pyrrolidine derivative, the protons of the 4-nitrophenyl group exhibit characteristic signals in the aromatic region. Specifically, the protons ortho to the nitro group are deshielded and appear as a doublet around 8.15-8.25 ppm, while the protons meta to the nitro group resonate as a doublet at approximately 7.60-7.65 ppm. rsc.org The protons on the pyrrolidine (B122466) ring appear in the aliphatic region, with their exact chemical shifts and multiplicities being highly dependent on the substitution pattern and stereochemistry. For instance, in N-substituted pyrrolidin-2-one derivatives, the proton at the C4 position can present as a double doublet, with coupling constants indicating its spatial relationship with adjacent protons. researchgate.net

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The carbon atoms of the nitrophenyl ring typically appear between 120 and 150 ppm, with the carbon bearing the nitro group being the most downfield shifted. jst-ud.vn The aliphatic carbons of the pyrrolidine ring resonate in the upfield region, generally between 25 and 65 ppm. jst-ud.vnrsc.org For complex derivatives, 2D NMR techniques are crucial for establishing connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), confirming the final structure. jst-ud.vn

Table 1: Representative ¹H and ¹³C NMR Spectral Data for 3-(4-Nitrophenyl)pyrrolidine Derivatives Data presented is for closely related derivative structures as found in the literature.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. For 3-(4-Nitrophenyl)pyrrolidine hydrochloride and its derivatives, the IR spectrum provides clear evidence for the presence of the nitro group, the pyrrolidine ring, and the aromatic system.

The most distinctive peaks are associated with the nitro (NO₂) group, which displays two strong characteristic absorption bands: an asymmetric stretching vibration typically found in the 1510-1530 cm⁻¹ region and a symmetric stretching vibration near 1340-1350 cm⁻¹. researchgate.netnih.gov The presence of the secondary amine within the pyrrolidine hydrochloride salt would be indicated by N-H stretching vibrations, often appearing as a broad band in the 2700-3300 cm⁻¹ range. In neutral derivatives or related amide structures, a sharper N-H stretch is observed around 3100-3400 cm⁻¹. nih.govresearchgate.net Furthermore, aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for 3-(4-Nitrophenyl)pyrrolidine Derivatives

Mass spectrometry (MS) is essential for confirming the molecular weight of the target compound and its derivatives, as well as for providing structural information through fragmentation patterns. Techniques such as Electrospray Ionization (ESI) are commonly used for these types of polar molecules. researchgate.net

In a typical mass spectrum, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion ([M+H]⁺ for positive ion mode) is measured. This value should correspond directly to the calculated molecular weight of the protonated compound. For example, a derivative like N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one showed a molecular ion at m/z 351, matching its molecular weight. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the compound, which serves as definitive proof of its identity. jst-ud.vn

Table 3: Example Mass Spectrometry Data for Related Pyrrolidine Derivatives

Chromatographic Techniques for Purity and Separation

Chromatography is fundamental to the analysis of 3-(4-Nitrophenyl)pyrrolidine hydrochloride, both for separating it from reaction byproducts and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly applied methods.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is the premier technique for the purity assessment and quantification of nitrophenyl-containing pyrrolidine compounds. sielc.com RP-HPLC methods typically utilize a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, and a polar mobile phase. nih.govgoogle.com

The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comgoogle.com For ionizable compounds like hydrochloride salts, ion-pairing agents such as tetrabutylammonium (B224687) bromide (TBAB) may be added to the mobile phase to improve peak shape and retention. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, as the nitrophenyl chromophore exhibits strong absorbance. nih.gov The detection wavelength is optimized for maximum sensitivity, often in the range of 210 nm to 290 nm. nih.govgoogle.com Method validation ensures the procedure is accurate, precise, and specific for the analyte.

Table 4: Exemplary HPLC Conditions for Analysis of Related Compounds

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used primarily for monitoring the progress of chemical reactions and for preliminary purity checks. The method involves spotting the sample on a plate coated with a stationary phase, typically silica (B1680970) gel. beilstein-journals.org

The plate is then developed in a sealed chamber containing a suitable mobile phase, often a mixture of nonpolar and polar solvents like petroleum ether and ethyl acetate. researchgate.net The components of the sample mixture travel up the plate at different rates depending on their affinity for the stationary and mobile phases, resulting in separation. After development, the separated spots are visualized. Since the 4-nitrophenyl group is a chromophore, spots can often be seen directly under UV light (254 nm). beilstein-journals.org Alternatively, chemical staining agents like potassium permanganate (B83412) or ninhydrin (B49086) can be used to visualize the compounds. beilstein-journals.org The retention factor (Rf) value for each spot is calculated to help identify the components.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information regarding the crystal system, space group, bond lengths, bond angles, and conformational details of molecules within the crystal lattice. For 3-(4-Nitrophenyl)pyrrolidine hydrochloride and its derivatives, X-ray diffraction studies offer critical insights into their solid-state structures.

Crystal System and Space Group Analysis

The crystal system and space group are fundamental properties that describe the symmetry of a crystal lattice. Analysis of derivatives of 3-(4-nitrophenyl)pyrrolidine reveals their crystallization in the orthorhombic system, which is characterized by three unequal axes that are all perpendicular to each other.

A study of the derivative 1-(4-Nitrophenyl)pyrrolidine (4NPY) confirmed that it crystallizes in the orthorhombic system with the space group Pbca. sci-hub.se The unit cell parameters were determined to be a = 10.3270 (5) Å, b = 9.9458 (6) Å, and c = 18.6934 (12) Å. sci-hub.se Similarly, the derivative 4-hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2-carboxyllic acid was also found to crystallize in the orthorhombic system, but with the space group P212121. researchgate.netnih.gov

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 1-(4-Nitrophenyl)pyrrolidine | Orthorhombic | Pbca | 10.3270 | 9.9458 | 18.6934 | 90 | 90 | 90 |

| 4-hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2-carboxyllic acid | Orthorhombic | P212121 | 7.5390 | 10.5933 | 15.7850 | 90 | 90 | 90 |

Bond Length and Angle Analysis

Detailed analysis of bond lengths and angles provides valuable information about the connectivity and geometry of the atoms within a molecule. For derivatives of 3-(4-nitrophenyl)pyrrolidine, these parameters have been elucidated through single-crystal X-ray diffraction.

In the case of 4-hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2-carboxyllic acid, specific bond lengths have been reported. The S1-N1 bond length is 1.628 (2) Å, indicating the formation of the sulfonamide. researchgate.netnih.gov Other notable bond lengths include N2-C4 at 1.472 (4) Å and S1–C1 at 1.774 (3) Å. nih.gov The sulfonyl group exhibits S1-O1 and S1-O2 bond lengths of 1.431(5) Å and 1.427(3) Å, respectively. nih.gov Within the carboxylic acid moiety, the C=O double bond (O3-C11) is shorter (1.200 Å) than the C-OH single bond (O4-C11) at 1.331 Å. nih.gov The angles around the sulfur atom show a slight distortion from a perfect tetrahedral geometry, with the O1-S1-N1 angle being 106.21 (13)° and the O1-S1-C1 angle at 107.57 (13)°. nih.gov

For 1-(4-Nitrophenyl)pyrrolidine, it was noted that the bond distances and angles are in agreement with standard reported structures. sci-hub.se

| 4-hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2-carboxyllic acid | |

| Bond | Length (Å) |

| S1-N1 | 1.628 (2) |

| N2-C4 | 1.472 (4) |

| S1-C1 | 1.774 (3) |

| S1-O1 | 1.431 (5) |

| S1-O2 | 1.427 (3) |

| O3-C11 (C=O) | 1.200 |

| O4-C11 (C-OH) | 1.331 |

| Angle | Degree (°) |

| O1-S1-N1 | 106.21 (13) |

| O1-S1-C1 | 107.57 (13) |

Conformational Analysis of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. The specific conformation is influenced by the nature and position of substituents on the ring.

Computational and Theoretical Investigations of 3 4 Nitrophenyl Pyrrolidine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. Methods like Density Functional Theory (DFT) have become indispensable for studying complex organic compounds.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. aps.org It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. aps.org DFT calculations allow for the optimization of molecular geometry to find the most stable conformation (a true energy minimum on the potential energy surface) and the prediction of various electronic properties. masjaps.com

For a molecule like 3-(4-Nitrophenyl)Pyrrolidine (B3023305) Hydrochloride, DFT studies can elucidate the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the nature of chemical bonds. nih.gov The presence of the electron-withdrawing nitro group (-NO₂) on the phenyl ring significantly influences the electronic properties of the molecule. DFT can quantify this effect, showing how it modulates the charge distribution across the entire structure, including the pyrrolidine (B122466) ring and the protonated amine. Such studies are crucial for understanding the molecule's reactivity and spectroscopic characteristics. masjaps.comnih.gov

Table 1: Key Electronic Properties Obtainable from DFT Calculations

| Property | Description | Significance |

| Optimized Geometry | The lowest-energy three-dimensional arrangement of atoms in the molecule. masjaps.com | Provides accurate bond lengths, bond angles, and dihedral angles, forming the basis for all other calculations. |

| Electron Density | The probability of finding an electron at a particular point in space. aps.org | Reveals the distribution of charge within the molecule, highlighting electron-rich and electron-deficient regions. |

| Molecular Orbitals | The wave functions describing the location and wave-like behavior of an electron in a molecule. Key orbitals include the HOMO (Highest Occupied) and LUMO (Lowest Unoccupied). | The energy gap between HOMO and LUMO is a critical parameter for predicting chemical reactivity, stability, and electronic transitions. |

| Vibrational Frequencies | Theoretical prediction of the molecule's infrared (IR) and Raman spectra based on its vibrational modes. masjaps.com | Aids in the interpretation of experimental spectra and confirms that the optimized structure is a true energy minimum (no imaginary frequencies). |

Quantum chemical modeling is a powerful tool for elucidating reaction mechanisms. nih.gov By applying DFT, researchers can map the potential energy surface of a chemical reaction, identifying intermediates and, most importantly, the transition states that connect them. acs.org The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy and, consequently, the reaction rate. acs.org

For syntheses involving the formation of the pyrrolidine ring or the introduction of the 4-nitrophenyl substituent, DFT calculations can be used to:

Evaluate different possible reaction mechanisms: By comparing the activation energies of various pathways, the most favorable route can be determined. nih.gov

Characterize transition state structures: This provides a detailed picture of the bond-breaking and bond-forming processes.

Predict the stereoselectivity of a reaction: By comparing the energies of transition states leading to different stereoisomers, the observed product distribution can be rationalized and predicted. acs.org

For example, studies on the synthesis of pyrrolidinedione derivatives have used DFT to model the cyclization step, showing that the protonation of an intermediate facilitates the formation of the pyrrolidine ring by significantly lowering the activation energy barrier. nih.gov

Intermolecular Interactions and Crystal Packing

As an amine salt, 3-(4-Nitrophenyl)Pyrrolidine Hydrochloride is a highly polar compound. spectroscopyonline.com Its solid-state structure is governed by strong intermolecular forces that dictate how the molecules arrange themselves in a crystal lattice. The primary interactions include:

Ionic Bonding: The most significant interaction is the ionic bond between the positively charged ammonium (B1175870) center (the protonated pyrrolidine nitrogen, R₂NH₂⁺) and the negatively charged chloride ion (Cl⁻). spectroscopyonline.com This strong electrostatic attraction is a primary driver of the crystal packing.

Hydrogen Bonding: The protonated nitrogen atom acts as a hydrogen bond donor. It can form strong hydrogen bonds with the chloride ion (N-H···Cl) or with the oxygen atoms of the nitro group from a neighboring molecule (N-H···O). These interactions create a robust network, linking the molecules together in a specific three-dimensional array.

The combination of these strong, directional interactions leads to a well-defined and stable crystal packing arrangement, which influences the compound's physical properties such as melting point and solubility.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) is dominant over the sum of electron densities from all other molecules in the crystal.

A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular interactions. It plots the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). Different types of interactions (e.g., H···H, O···H, N···H, C···H) appear as distinct patterns on this plot, and the percentage contribution of each interaction to the total Hirshfeld surface area can be calculated.

Hypothetical Data Table for Hirshfeld Surface Analysis of 3-(4-Nitrophenyl)Pyrrolidine Hydrochloride

| Interaction Type | Percentage Contribution (%) |

| H···H | Data not available |

| O···H/H···O | Data not available |

| N···H/H···N | Data not available |

| C···H/H···C | Data not available |

| Cl···H/H···Cl | Data not available |

| Other | Data not available |

This table is for illustrative purposes only, as specific data for 3-(4-Nitrophenyl)Pyrrolidine Hydrochloride is not available in the literature.

Non-Covalent Interaction (NCI) Plot Analysis

Non-Covalent Interaction (NCI) plot analysis is a computational method that allows for the visualization of non-covalent interactions in real space. It is based on the electron density (ρ) and its reduced density gradient (s). The NCI plot identifies regions of weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes.

In an NCI plot of 3-(4-nitrophenyl)pyrrolidine hydrochloride, different types of interactions would be represented by isosurfaces of the reduced density gradient, colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix.

Blue isosurfaces would indicate strong, attractive interactions like hydrogen bonds (e.g., between the hydrochloride and the pyrrolidine nitrogen).

Green isosurfaces would represent weaker, delocalized van der Waals interactions.

Red isosurfaces would signify repulsive interactions, such as steric clashes within the molecule or between adjacent molecules in the crystal.

This analysis would provide a qualitative and intuitive picture of the forces that govern the molecular conformation and crystal packing of the compound.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a molecule with its reactivity. Computational methods are instrumental in these studies, providing insights into reaction mechanisms and predicting reactivity.

Computational Prediction of Reactivity Profiles

The reactivity of 3-(4-nitrophenyl)pyrrolidine hydrochloride could be predicted using various computational approaches, such as Density Functional Theory (DFT). Key parameters that would be calculated to build a reactivity profile include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. Red regions (negative potential) would indicate likely sites for electrophilic attack, while blue regions (positive potential) would be susceptible to nucleophilic attack. For 3-(4-nitrophenyl)pyrrolidine hydrochloride, the nitro group would be expected to be a region of negative potential, and the protonated nitrogen would be a region of positive potential.

Hypothetical Data Table of Calculated Reactivity Descriptors for 3-(4-Nitrophenyl)Pyrrolidine Hydrochloride

| Descriptor | Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Global Electrophilicity Index (ω) | Data not available |

This table is for illustrative purposes only, as specific data for 3-(4-Nitrophenyl)Pyrrolidine Hydrochloride is not available in the literature.

Rationalization of Observed Selectivity (e.g., Stereoselectivity)

For reactions involving 3-(4-nitrophenyl)pyrrolidine, which is a chiral molecule, computational studies could be employed to rationalize and predict stereoselectivity. This would involve:

Transition State Modeling: By calculating the energies of the transition states for the formation of different stereoisomers, the preferred reaction pathway can be identified. The stereoisomer formed via the lowest energy transition state is expected to be the major product.

Conformational Analysis: The relative stabilities of different conformations of the reactants and intermediates can influence the stereochemical outcome of a reaction. Computational methods can be used to perform a thorough conformational search and identify the most stable conformers.

Analysis of Non-Covalent Interactions: In stereoselective reactions, subtle non-covalent interactions in the transition state can play a crucial role in determining the stereochemical outcome. NCI plot analysis of the transition state structures could reveal these directing interactions.

While general principles of stereoselective synthesis of pyrrolidine derivatives exist, specific computational studies rationalizing the stereoselectivity in reactions of 3-(4-nitrophenyl)pyrrolidine are not found in the current body of scientific literature.

Applications As Synthetic Intermediates and Building Blocks

Precursors for Advanced Organic Materials

The 3-(4-nitrophenyl)pyrrolidine (B3023305) scaffold is a useful precursor for advanced organic materials, primarily due to the chemical versatility of the nitro group. The nitro group can be readily reduced to an amine, which then serves as a reactive site for a variety of chemical transformations. This allows for the incorporation of the pyrrolidine (B122466) unit into larger molecular or polymeric frameworks.

For example, the resulting amino-functionalized derivative can be used as a monomer in polymerization reactions to create polymers with unique properties. The rigid, three-dimensional structure of the pyrrolidine ring can influence the polymer's conformational and material properties, such as solubility and thermal stability. Furthermore, the aromatic amine can be diazotized and coupled to form azo dyes, or it can be used to synthesize Schiff bases, leading to materials with interesting optical and electronic properties. researchgate.netresearchgate.netnih.gov The potential to synthesize such materials makes 3-(4-nitrophenyl)pyrrolidine a valuable intermediate in materials science research. ontosight.ai

Scaffold for Design in Medicinal Chemistry Research (General Principles)

In the field of drug discovery, the 3-(4-nitrophenyl)pyrrolidine structure represents a privileged scaffold—a molecular framework that is frequently found in biologically active compounds. nih.govufrj.br Its utility stems from the combination of the pyrrolidine core and the specific substitution pattern.

The pyrrolidine ring is one of the most common five-membered nitrogen heterocycles found in FDA-approved drugs. nih.gov Its prevalence is due to several advantageous features that make it an effective pharmacophore—the essential part of a molecule responsible for its biological activity. frontiersin.orgnih.gov

Three-Dimensional Structure : Unlike flat aromatic rings, the saturated, non-planar pyrrolidine ring allows for a more effective exploration of three-dimensional space, which is crucial for binding to the complex surfaces of biological targets like enzymes and receptors. nih.govresearchgate.netnih.gov

Biomimicry : The pyrrolidine core is a key component of the amino acid proline, making it an excellent scaffold for designing peptidomimetics—molecules that mimic the structure and function of peptides. mdpi.com

Physicochemical Properties : The nitrogen atom in the ring acts as a hydrogen bond acceptor and imparts basicity, which can be crucial for molecular interactions and for tuning the solubility and pharmacokinetic properties of a drug candidate. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in drug design, as biological systems are inherently chiral. mhmedical.comijpsjournal.com The substituent at the C3 position of "3-(4-Nitrophenyl)pyrrolidine hydrochloride" creates a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers).

Different enantiomers of a drug can have vastly different pharmacological effects, with one being therapeutic while the other might be inactive or even cause adverse effects. nih.govresearchgate.netijpsjournal.com Therefore, the ability to synthesize stereochemically pure compounds is of paramount importance in modern medicinal chemistry. mdpi.comresearchgate.netnih.gov Using a precursor like 3-(4-nitrophenyl)pyrrolidine allows chemists to design and synthesize specific stereoisomers, leading to more selective and effective drug candidates with potentially fewer side effects. The spatial orientation of the nitrophenyl group relative to the pyrrolidine ring dictates how the molecule fits into a protein's binding site. beilstein-journals.org

Development of Chiral Auxiliaries and Catalysts

Chiral pyrrolidine derivatives are cornerstones in the field of asymmetric synthesis, where they are widely used as organocatalysts and as ligands for metal catalysts. nih.govbeilstein-journals.orgmdpi.com While "3-(4-Nitrophenyl)pyrrolidine hydrochloride" is not typically a catalyst itself, it is a valuable precursor for creating them. unibo.it

The synthesis of these catalysts often begins with a chiral pyrrolidine building block. nih.govnih.gov By modifying the functional groups of 3-(4-nitrophenyl)pyrrolidine, more complex catalytic structures can be assembled. For instance, the nitro group can be reduced to an amine, which can then be further derivatized to create bidentate or tridentate ligands capable of coordinating with a metal center. The inherent chirality of the starting material is transferred to the final catalyst, enabling it to control the stereochemical outcome of a reaction and produce enantiomerically enriched products. sfu.ca

Utility in Multi-Step Synthetic Sequences

The synthetic utility of "3-(4-Nitrophenyl)pyrrolidine hydrochloride" in multi-step synthesis lies in the orthogonal reactivity of its functional groups—the secondary amine of the pyrrolidine ring and the nitro group on the phenyl ring. mdpi.com This allows for selective chemical modifications at different parts of the molecule in a controlled, stepwise manner.

For example, the pyrrolidine nitrogen can be protected with a group like tert-butoxycarbonyl (Boc) to prevent it from reacting in subsequent steps. Then, the nitro group can be reduced to an amine without affecting the protected nitrogen. This newly formed aromatic amine can then be functionalized, for example, through acylation. Finally, the protecting group on the pyrrolidine nitrogen can be removed to allow for further reactions at that site. This strategic manipulation of protecting groups and functional group interconversions is fundamental to the synthesis of complex target molecules. libretexts.orgtandfonline.comresearchgate.net

The following table illustrates a representative synthetic sequence starting from 3-(4-Nitrophenyl)pyrrolidine.

| Step | Reactant | Reagents and Conditions | Product | Purpose |

| 1 | 3-(4-Nitrophenyl)pyrrolidine | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Triethylamine (Et₃N) | tert-butyl 3-(4-nitrophenyl)pyrrolidine-1-carboxylate | Protection of the pyrrolidine nitrogen. |

| 2 | tert-butyl 3-(4-nitrophenyl)pyrrolidine-1-carboxylate | Hydrogen (H₂), Palladium on Carbon (Pd/C) | tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate | Selective reduction of the nitro group to an amine. |

| 3 | tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate | Acetyl chloride (CH₃COCl), Pyridine | tert-butyl 3-(4-acetamidophenyl)pyrrolidine-1-carboxylate | Functionalization of the newly formed aromatic amine. |

| 4 | tert-butyl 3-(4-acetamidophenyl)pyrrolidine-1-carboxylate | Trifluoroacetic acid (TFA) | 3-(4-Acetamidophenyl)pyrrolidine | Deprotection of the pyrrolidine nitrogen for further modification. |

Future Research Directions and Perspectives

Advancements in Asymmetric Synthesis of Substituted Pyrrolidines

The pyrrolidine (B122466) ring is a fundamental structural motif in numerous biologically active natural products and synthetic compounds. mdpi.com Consequently, the development of efficient and stereoselective methods for its synthesis remains a significant focus in organic chemistry. nih.govresearchgate.netmdpi.com Future research will likely build upon existing methodologies and explore new catalytic systems to access structurally diverse and enantiomerically pure substituted pyrrolidines.

One of the most promising areas is the continued advancement of asymmetric organocatalysis . mdpi.comnih.govresearchgate.net Proline and its derivatives have been instrumental in catalyzing a wide range of asymmetric transformations, including aldol (B89426) and Michael reactions. mdpi.comresearchgate.net Future work could focus on designing novel pyrrolidine-based organocatalysts with enhanced reactivity and selectivity. This includes the fine-tuning of catalyst structures to control stereochemistry and the exploration of bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously. mdpi.com

Catalytic asymmetric 1,3-dipolar cycloadditions , particularly those involving azomethine ylides, represent another powerful tool for constructing the pyrrolidine core. mdpi.com Research in this area will likely focus on the development of new metal catalysts and chiral ligands to control the enantioselectivity of these reactions. Furthermore, expanding the scope of dipolarophiles beyond traditional alkenes and alkynes could lead to the synthesis of highly functionalized pyrrolidines. tandfonline.com

The use of readily available chiral precursors, such as proline and 4-hydroxyproline (B1632879) , will continue to be a cornerstone of pyrrolidine synthesis. nih.gov Future strategies may involve developing novel functionalization reactions that can modify these precursors at various positions with high stereocontrol, thus providing access to a wider range of substituted pyrrolidines. nih.gov

| Synthetic Strategy | Key Features & Future Directions | Relevant Catalyst/Precursor Types |

| Asymmetric Organocatalysis | Development of novel, highly efficient, and selective bifunctional organocatalysts. mdpi.com | Proline derivatives, diarylprolinol silyl (B83357) ethers, prolinamides. mdpi.comresearchgate.net |

| 1,3-Dipolar Cycloadditions | Design of new chiral ligands for metal-catalyzed reactions to achieve high enantioselectivity. mdpi.com | Azomethine ylides, novel dipolarophiles. tandfonline.com |

| Chiral Pool Synthesis | Innovative functionalization of readily available chiral precursors. nih.gov | L-proline, D-proline, 4-hydroxyproline. nih.gov |

| Transition-Metal Catalysis | Exploration of new catalytic cycles for intramolecular hydroamination and C-H activation. organic-chemistry.org | Palladium, Rhodium, Iridium, Gold, and Iron catalysts. organic-chemistry.org |

Exploration of Novel Chemical Transformations of the Nitrophenyl and Pyrrolidine Moieties

The 3-(4-nitrophenyl)pyrrolidine (B3023305) hydrochloride scaffold offers two distinct regions for chemical modification: the nitrophenyl ring and the pyrrolidine moiety. Future research should focus on exploring novel transformations of these groups to generate a diverse library of derivatives with potentially new biological activities or material properties.

The nitrophenyl group is particularly versatile. The nitro functionality can be readily reduced to an amine, which can then undergo a wide array of subsequent reactions, such as acylation, sulfonylation, and diazotization, to introduce various substituents. nih.govacs.org Furthermore, the aromatic ring itself is susceptible to electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of additional functional groups that can modulate the electronic properties and steric profile of the molecule.

The pyrrolidine moiety also presents several opportunities for derivatization. The secondary amine of the pyrrolidine ring is a nucleophilic center that can be alkylated, acylated, or used in the formation of ureas and thioureas. The carbon backbone of the pyrrolidine ring can also be functionalized, for instance, through C-H activation strategies, to introduce substituents at specific positions. researchgate.net

| Moiety | Potential Transformation | Resulting Functional Group | Potential Applications |

| Nitrophenyl | Reduction of Nitro Group | Amine | Further derivatization (amides, sulfonamides), altering biological targets. nih.gov |

| Nucleophilic Aromatic Substitution | Various (e.g., alkoxy, amino) | Fine-tuning electronic properties for materials science. wjpsonline.com | |

| Electrophilic Aromatic Substitution | Halogens, alkyl groups | Modulating lipophilicity and binding interactions. | |

| Pyrrolidine | N-Alkylation/N-Acylation | Tertiary Amine/Amide | Altering basicity, solubility, and receptor binding. nih.gov |

| Ring-Opening Reactions | Amino alcohols | Access to different scaffolds for drug discovery. | |

| C-H Functionalization | Substituted carbons | Creating novel stereocenters and exploring new chemical space. researchgate.net |

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational and experimental approaches has revolutionized modern drug discovery and materials science. jddhs.comnih.gov For a molecule like 3-(4-nitrophenyl)pyrrolidine hydrochloride, this integrated approach can guide the rational design of new derivatives with enhanced properties.

Computational methods , such as molecular docking and molecular dynamics simulations, can be employed to predict how derivatives of 3-(4-nitrophenyl)pyrrolidine might interact with specific biological targets, such as enzymes or receptors. jddhs.comnih.gov Quantitative Structure-Activity Relationship (QSAR) studies can help identify the key structural features that are responsible for a compound's activity, guiding the design of more potent analogues. jddhs.com These in silico techniques can prioritize a smaller number of promising compounds for synthesis and experimental testing, thereby saving time and resources. nih.gov

Experimental validation remains crucial. High-throughput screening can be used to test the biological activity of a library of newly synthesized derivatives. The structural information obtained from techniques like X-ray crystallography and NMR spectroscopy for active compounds can then be fed back into the computational models to refine them and improve their predictive power. jddhs.com This iterative cycle of computational design, chemical synthesis, and experimental testing is a powerful strategy for accelerating the discovery of new therapeutic agents and functional materials. nih.govmdpi.com

Potential for Derivatization in Advanced Analytical Techniques

Derivatization is a common strategy in analytical chemistry to enhance the detectability and separation of analytes. The functional groups present in 3-(4-nitrophenyl)pyrrolidine hydrochloride make it a candidate for derivatization for use in various advanced analytical techniques.

For instance, the secondary amine of the pyrrolidine ring can be reacted with a variety of derivatizing agents to introduce a chromophore or fluorophore. This would allow for highly sensitive detection using UV-Vis or fluorescence spectroscopy, respectively. A common derivatizing agent for amines is Boc anhydride, which can be used to create a derivative with UV absorption, facilitating detection by HPLC-UV. google.com

In the context of chromatography, derivatization can be used to improve the separation of enantiomers. By reacting the pyrrolidine with a chiral derivatizing agent, a pair of diastereomers is formed, which can often be separated on a non-chiral stationary phase. This is a valuable technique for determining the enantiomeric purity of chiral compounds. The introduction of a tag can also be useful in mass spectrometry-based analyses to improve ionization efficiency and facilitate identification and quantification.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Nitrophenyl)Pyrrolidine Hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A two-step approach is commonly employed:

Nitroarylation : Introduce the 4-nitrophenyl group to pyrrolidine via nucleophilic aromatic substitution (NAS) using 4-nitrochlorobenzene or Suzuki-Miyaura coupling with a boronic acid derivative. NAS requires a polar aprotic solvent (e.g., DMF) and a base (K₂CO₃) at 80–100°C for 12–24 hours .

Hydrochloride Formation : Treat the freebase with HCl gas in anhydrous ether or methanol to precipitate the hydrochloride salt. Purity is enhanced via recrystallization from ethanol/water (1:3 v/v) .

Optimization: Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane 3:7). For NAS, steric hindrance at the pyrrolidine nitrogen may require elevated temperatures (110–120°C) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of 3-(4-Nitrophenyl)Pyrrolidine Hydrochloride?

- Methodological Answer :

- 1H/13C NMR : Confirm regioselectivity of the nitrophenyl substitution (e.g., aromatic protons at δ 7.5–8.2 ppm for para-substitution) and pyrrolidine ring integrity (δ 2.5–3.5 ppm for CH₂ groups) .

- HPLC-UV : Use a C18 column (ACN/0.1% TFA in water, gradient elution) to assess purity (>98% at 254 nm). Retention time variability may indicate residual solvents or byproducts .

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Q. How does the nitro group influence the compound’s stability under varying pH and storage conditions?

- Methodological Answer : The electron-withdrawing nitro group increases susceptibility to hydrolysis.

- pH Stability : Perform accelerated degradation studies (e.g., 0.1 M HCl, pH 1.2; phosphate buffer, pH 7.4; 0.1 M NaOH, pH 12) at 40°C for 7 days. Monitor degradation via HPLC. Nitro reduction to amine may occur under acidic conditions .

- Storage : Store at 2–8°C in amber vials under nitrogen to prevent photodegradation and oxidation. Lyophilization improves long-term stability .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies often arise from bioavailability or metabolic instability.

- ADME Profiling :

- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption (Papp < 1×10⁻⁶ cm/s suggests poor bioavailability) .

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS. CYP450-mediated nitro reduction is a common metabolic pathway .

- Prodrug Design : Mask the nitro group with a bioreversible moiety (e.g., acetyl) to enhance stability and evaluate efficacy in animal models .

Q. How can computational modeling guide the optimization of 3-(4-Nitrophenyl)Pyrrolidine Hydrochloride for selective enzyme inhibition?

- Methodological Answer :

Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target enzymes (e.g., monoamine oxidases). The nitro group’s electrostatic potential may hinder binding if steric clashes occur .

QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with IC50 values. Para-substituted nitro groups enhance electron deficiency, improving affinity for enzymes with hydrophobic active sites .

Validation: Synthesize analogs (e.g., 3-(3-Nitrophenyl) derivatives) and compare inhibitory activity .

Q. What are the challenges in scaling up the synthesis of 3-(4-Nitrophenyl)Pyrrolidine Hydrochloride, and how can they be mitigated?

- Methodological Answer :

- Byproduct Formation : At scale, NAS reactions may produce regioisomers (e.g., 3-(2-Nitrophenyl)). Use high-purity reagents and inline FTIR to monitor intermediate formation .

- Workup Efficiency : Replace batch recrystallization with continuous crystallization (MSMPR crystallizer) to control particle size and reduce solvent use .

- Safety : Nitro compounds are explosive precursors. Conduct DSC analysis to identify exothermic decomposition thresholds (>200°C typically safe) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.